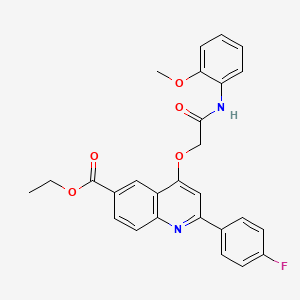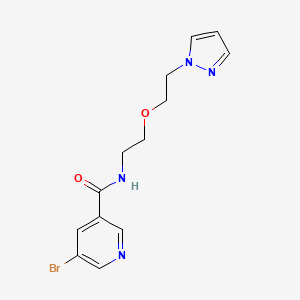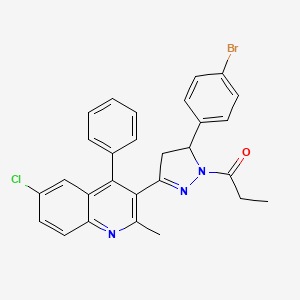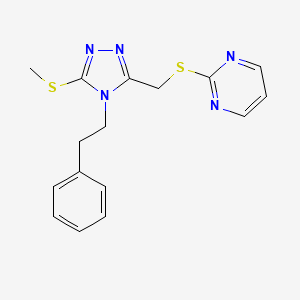![molecular formula C23H23FN2O2 B2952688 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea CAS No. 1396797-99-1](/img/structure/B2952688.png)
1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a urea derivative, which includes a biphenyl group and a fluorobenzyl group. Urea, also known as carbamide, is a naturally occurring molecule produced by protein metabolism . The biphenyl group is a type of aromatic hydrocarbon with two connected phenyl rings . The fluorobenzyl group is a benzyl group substituted with a fluorine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the biphenyl group, the introduction of the hydroxypropyl group, and the attachment of the fluorobenzyl group. The urea component could potentially be synthesized from a nonbiological starting material, similar to the Wöhler synthesis .Chemical Reactions Analysis
Again, without specific data, it’s challenging to provide an analysis of the chemical reactions involving this compound. Urea itself can participate in a variety of reactions, including decomposition into ammonia and carbon dioxide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Urea has a high solubility in water and decomposes at high temperatures .Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
The study of urea derivatives with methylolphenols under acidic conditions reveals the possibilities for chemical modification and synthesis of complex urea compounds. Tomita and Hse (1992) investigated the reactions of urea with methylolphenols, confirming the formations of various urea derivatives and suggesting the potential for synthesizing alternative copolymers of urea and phenol. This research opens up avenues for developing materials with tailored properties for specific applications (Tomita & Hse, 1992).
Drug Synthesis
The synthesis of ureas from carboxylic acids, as demonstrated by Thalluri et al. (2014), showcases a method for creating urea derivatives without racemization. This process, involving ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, allows for a one-pot conversion from carboxylic acid to urea, highlighting the versatility of urea compounds in pharmaceutical synthesis (Thalluri, Manne, Dev, & Mandal, 2014).
Material Science and Engineering
In the field of material science, the formation of noncentrosymmetric structures through molecular complexation, as researched by Muthuraman et al. (2001), indicates the potential of urea derivatives in creating materials with desirable optical properties for applications in nonlinear optics. This study underscores the utility of urea compounds in engineering advanced materials with specific optical behaviors (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Medical Imaging
The development of deuterium-labeled urea derivatives for use as internal standards in LC-MS analysis of pharmacokinetics studies, as undertaken by Liang et al. (2020), showcases the critical role of urea derivatives in enhancing the precision of drug monitoring and pharmacokinetic research. This indicates the broader applicability of urea compounds in medical diagnostics and research (Liang, Wang, Yan, & Wang, 2020).
Antibacterial Activity
Research on urea derivatives from o-hydroxybenzylamines and phenylisocyanate as potential FabH inhibitors highlights the antimicrobial potential of such compounds. Li et al. (2011) synthesized a series of urea derivatives demonstrating strong antibacterial activity, underscoring the importance of urea compounds in developing new antibacterial agents (Li, Li, Zhang, Hu, Zhu, & Zhu, 2011).
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(4-phenylphenyl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O2/c1-23(28,16-26-22(27)25-15-17-7-13-21(24)14-8-17)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-14,28H,15-16H2,1H3,(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCMUBJBTHWLAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=C(C=C1)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2952607.png)


![2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2952610.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2952614.png)
![N-(3,4-dichlorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2952618.png)


![2-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2952622.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid](/img/no-structure.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide](/img/structure/B2952628.png)